molecular formula C21H22N2O4S B2819013 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one CAS No. 1022891-79-7

3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one

Cat. No.: B2819013
CAS No.: 1022891-79-7
M. Wt: 398.48
InChI Key: ZALNDBMKHCHWRG-UHFFFAOYSA-N
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Description

This compound is a highly functionalized tricyclic heterocyclic molecule featuring a diaza (two nitrogen atoms) backbone, a tert-butyl group, a hydroxyl substituent, and a 4-methylphenylsulfonyl moiety. The tert-butyl group enhances steric bulk, which may influence binding selectivity, while the sulfonyl group could improve solubility or metabolic stability .

Properties

IUPAC Name

3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-9-11-14(12-10-13)28(26,27)23-21(25)16-8-6-5-7-15(16)18(24)17(21)19(22-23)20(2,3)4/h5-12,17,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALNDBMKHCHWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3(C(C(=O)C4=CC=CC=C43)C(=N2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of a suitable precursor to form the indeno[1,2-c]pyrazole core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Heterocyclic Derivatives ( and )

Compounds 4g and 4h from share tricyclic frameworks but incorporate coumarin and benzodiazepin/oxazepin moieties, differing significantly in substituent chemistry. For example:

  • 4g : Contains a coumarin-linked benzodiazepine core, which may confer fluorescence properties or enhanced binding to aromatic receptors.

describes 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (compound IIi) and its hydroxyl analogue (IIj). These tetracyclic systems differ in ring size and substituent positioning. The methoxy/hydroxyphenyl groups in IIi/IIj contrast with the 4-methylphenylsulfonyl group in the target compound, suggesting divergent electronic and steric profiles .

Key Comparative Data (Hypothetical Table)

Property Target Compound Compound 4g () Compound IIi ()
Core Structure Tricyclo[6.4.0.0²,⁶] Benzodiazepin-tetrazole-pyrazolone Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Key Substituents tert-butyl, sulfonyl Coumarin, phenyl Methoxyphenyl, dithia
Solubility (Predicted) Moderate (sulfonyl group) Low (aromatic dominance) Low (non-polar substituents)
Bioactivity Hypotheses Enzyme inhibition, stability Fluorescence-based probes Redox-active (dithia moiety)

Notes

Commercial availability () suggests industrial relevance, but academic research on this compound remains sparse.

Substituent-driven properties (e.g., sulfonyl vs. methoxy) warrant experimental validation .

Biological Activity

3,4-Diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4S, with a molecular weight of 398.48 g/mol. The structure features a tricyclic core with multiple functional groups that contribute to its biological activity. The presence of sulfonyl and diaza moieties is particularly significant as they are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H22N2O4S
Molecular Weight398.48 g/mol
CAS Number1022891-79-7
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl groups. For instance, sulfonyl thioureas have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound may exhibit similar properties due to its structural similarities with effective antimicrobial agents.

Case Study: Antibacterial Efficacy

In a comparative study, various sulfonyl thiourea derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against S. aureus. Compounds exhibited MIC values ranging from 0.78 to 3.125 μg/mL, suggesting potent antibacterial effects . The specific interactions of these compounds with bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, were also analyzed, revealing potential mechanisms for their inhibitory effects.

Antioxidant Activity

The antioxidant potential of similar compounds has been explored extensively. For example, agents based on phenolic structures have shown high efficacy in scavenging free radicals and inhibiting lipid peroxidation . Given the presence of hydroxyl groups in the structure of 3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8), it is plausible that this compound may also exhibit significant antioxidant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonyl groups often inhibit key enzymes involved in bacterial growth and metabolism.
  • Radical Scavenging : Hydroxyl groups can donate electrons to free radicals, neutralizing their harmful effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus and E. coli
AntioxidantPotential radical scavenging
Enzyme InhibitionInhibition of DNA gyrase and dihydrofolate reductase

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